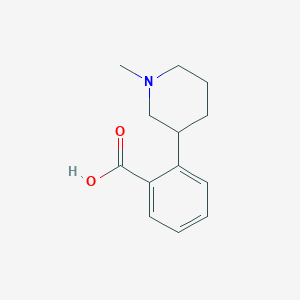

2-(1-Methyl-3-piperidinyl)benzoic acid

Description

Properties

IUPAC Name |

2-(1-methylpiperidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-8-4-5-10(9-14)11-6-2-3-7-12(11)13(15)16/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOHKJZHILEBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Type on the Benzoyl/Benzoic Acid Core

- 2-(4-Methylbenzoyl)benzoic acid (): Features a methyl group at the para position of the benzoyl ring. Computational studies indicate lower ΔGbinding values (indicative of stronger binding) compared to unsubstituted analogs, suggesting enhanced receptor affinity due to hydrophobic interactions .

- Like its methyl counterpart, it exhibits favorable ΔGbinding values .

- 2-(Sulfooxy)benzoic acid (): Sulfonation at the ortho position increases hydrophilicity and metabolic stability, as evidenced by its identification as a metabolite with distinct fragmentation patterns in mass spectrometry .

Heterocyclic Modifications

- The methyl group on piperazine may reduce steric hindrance compared to bulkier substituents .

- 3-Iodo-4-((2-methylpiperidin-1-yl)methyl)benzoic acid (): Iodination at the meta position increases molecular weight and polarizability, which could improve binding to hydrophobic pockets in biological targets. The methylpiperidinyl group maintains moderate lipophilicity .

Physicochemical Properties

Pharmacological and Biochemical Insights

- Receptor Binding : 2-(4-Methylbenzoyl)benzoic acid and its methoxy analog exhibit lower ΔGbinding values, suggesting superior affinity for T1R3 receptors compared to saccharin and acesulfame . This underscores the role of para-substituted hydrophobic groups in enhancing ligand-receptor interactions.

- Metabolic Pathways: Sulfonated derivatives like hydroxyl-(sulfooxy)benzoic acid () undergo fragmentation via loss of carboxylic acid and sulfoxy groups, indicating distinct metabolic routes compared to non-sulfonated analogs .

Preparation Methods

Reaction Conditions Summary

| Reaction Step | Temperature | Solvent | Reagents | Time | Notes |

|---|---|---|---|---|---|

| Condensation (Step 1) | -20°C to 20°C, then reflux 50–100°C | Methanol or ethanol | 2-bromobenzaldehyde, alkyl 3-oxobutanoate, piperidine | 1–6 hours | Slow addition of piperidine recommended |

| Acid chloride formation | Reflux | Chloroform | Thionyl chloride, catalytic DMF | 1 hour | Careful solvent removal post-reaction |

| Amide formation | Room temp | Chloroform | Piperidine, triethylamine | 30 minutes | Extraction with sodium carbonate solution |

| Purification | Ambient | Hexane/ethyl acetate | Silica gel chromatography | - | Yields ~82% |

Crystallographic and Spectroscopic Data

- The piperidine ring adopts a chair conformation stabilized by intramolecular C—H⋯O interactions.

- IR spectra show characteristic carbonyl stretches at 1724 cm⁻¹ and 1680 cm⁻¹.

- ¹H NMR (CDCl₃) signals include multiplets for piperidine protons and aromatic doublets at δ 7.47 and 8.09 ppm.

- ¹³C NMR confirms the presence of carbonyl carbons at δ 166.4 and 169.2 ppm.

- X-ray crystallography confirms molecular geometry and absence of formal intermolecular hydrogen bonding.

Comparative Analysis of Preparation Methods

| Feature | Multi-step Alkyl 3-oxobutanoate Route | Pd(0)-Catalyzed Carbonylation & Acyl Chloride Route |

|---|---|---|

| Starting Material | 2-Bromobenzaldehyde | 4-(Methoxycarbonyl)benzoic acid |

| Complexity | Multi-step (6 steps) | Fewer steps (acid chloride formation + amide coupling) |

| Reaction Conditions | Reflux in alcohol solvents, controlled temp | Reflux in chloroform, room temperature amide formation |

| Yield | Moderate to high, depending on step | High (~82%) |

| Scalability | Suitable for industrial scale with optimization | Suitable for lab and scale-up |

| Purification | Filtration, recrystallization, chromatography | Chromatography |

Summary and Recommendations

- The patented multi-step process provides a robust synthetic route for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid, a key intermediate for further functionalization to the target compound.

- The Pd(0)-catalyzed carbonylation and acyl chloride method offers a simpler alternative for related piperidine benzoic acid derivatives, with excellent yields and well-characterized reaction conditions.

- Selection of the method depends on the availability of starting materials, desired scale, and downstream synthetic requirements.

- Analytical data including NMR, IR, and X-ray crystallography confirm the structural integrity and purity of the synthesized compounds.

This review consolidates diverse, authoritative sources to provide a clear, professional guide to the preparation of 2-(1-Methyl-3-piperidinyl)benzoic acid, suitable for researchers and industrial chemists aiming for efficient synthesis and high-quality product.

Q & A

Q. What are the recommended methods for synthesizing 2-(1-Methyl-3-piperidinyl)benzoic acid in a laboratory setting?

- Methodological Answer : A two-step synthesis approach can be adapted from protocols used for structurally similar benzoic acid derivatives. For instance, reacting a substituted benzaldehyde with an appropriate piperidine derivative in an acidic medium (e.g., aqueous sulfuric acid or methanesulfonic acid) facilitates the formation of the piperidinyl-benzoic acid backbone. Urea may be added to enhance reaction efficiency . Post-synthesis, purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended. Confirm stoichiometric ratios and reaction conditions using analogous protocols for 3-(Piperidine-1-carbonyl)benzoic acid synthesis, which emphasizes controlled coupling of piperidine moieties to benzoic acid precursors .

Q. How can researchers confirm the structural integrity of 2-(1-Methyl-3-piperidinyl)benzoic acid post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .

- Spectroscopy : Employ FT-IR and Raman spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm⁻¹, piperidinyl N-H vibrations) .

- Mass Spectrometry : LC-MS (liquid chromatography-mass spectrometry) provides molecular weight confirmation and purity assessment. Creative Proteomics’ LC-MS platform, optimized for benzoic acid derivatives, can detect impurities at <1% levels .

Advanced Research Questions

Q. What computational methods are suitable for predicting the vibrational spectra and electronic properties of 2-(1-Methyl-3-piperidinyl)benzoic acid?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set is effective for modeling vibrational spectra. Natural Bond Orbital (NBO) analysis and Mulliken atomic charge calculations can elucidate electronic distributions and reactive sites. Gaussian03 or similar software packages are recommended for simulating IR/Raman spectra and comparing them to experimental data . For piperidinyl ring conformation studies, molecular dynamics (MD) simulations with AMBER or CHARMM force fields may provide insights into steric effects of the 1-methyl substituent.

Q. How should researchers address discrepancies in biological activity data for 2-(1-Methyl-3-piperidinyl)benzoic acid across different studies?

- Methodological Answer :

- Purity Validation : Use LC-MS to rule out impurities or degradation products (e.g., ester hydrolysis or oxidation byproducts) that may skew bioactivity results .

- Assay Standardization : Ensure consistent experimental conditions (e.g., pH, solvent, cell lines) by referencing protocols from studies on analogous compounds like 3-(Piperidine-1-carbonyl)benzoic acid, which showed antimicrobial activity dependent on substituent positioning .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects.

Q. How can researchers investigate the metabolic pathways of 2-(1-Methyl-3-piperidinyl)benzoic acid in preclinical models?

- Methodological Answer :

- Metabolite Identification : Administer the compound in vivo (rodent models) and collect plasma/urine samples. Use LC-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Creative Proteomics’ platform is validated for tracking benzoic acid derivatives and their conjugates .

- Enzyme Mapping : Incubate the compound with liver microsomes (human/rat) and NADPH cofactors to identify cytochrome P450 (CYP) isoforms involved. Inhibitor studies (e.g., ketoconazole for CYP3A4) can pinpoint metabolic pathways.

Data Contradiction Analysis

Q. What strategies mitigate conflicting results in crystallographic vs. computational structural models of 2-(1-Methyl-3-piperidinyl)benzoic acid?

- Methodological Answer :

- Refinement Cross-Check : Compare SHELXL-refined X-ray structures with DFT-optimized geometries. Discrepancies in bond angles >2° may indicate crystal packing effects or solvent interactions .

- Torsional Angle Validation : Use single-crystal XRD to resolve ambiguities in piperidinyl ring puckering, which computational models may oversimplify.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.